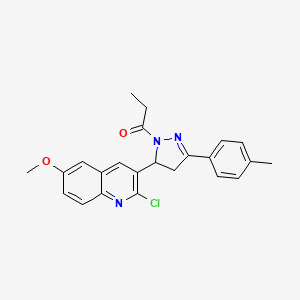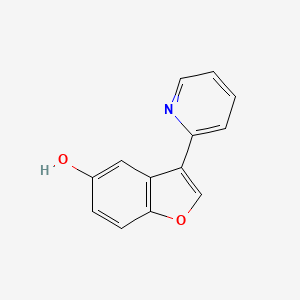
3-(Pyridin-2-yl)-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyridin-2-yl)-1-benzofuran-5-ol is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Coordination Chemistry
Compounds related to "3-(Pyridin-2-yl)-1-benzofuran-5-ol" have been synthesized for their potential applications in coordination chemistry. For instance, the synthesis of benzofuro[3,2-c]pyridine derivatives has been described, leading to the preparation of complexes with metals such as copper and cobalt. These complexes exhibit high thermal stability, making them of interest for materials science and catalysis applications (Mojumdar, Šimon, & Krutošíková, 2009).
Organic Electronics and Luminescent Materials
Research has also explored the use of benzofuran and pyridine derivatives in organic electronics, specifically in organic light-emitting diodes (OLEDs). For example, the study on the efficiency electroluminescence of orange-red iridium(III) complexes demonstrates the potential of these compounds in enhancing OLED performance, highlighting the strategic modification of ligands to achieve high external quantum efficiencies (Su et al., 2021).
Supramolecular Chemistry
In supramolecular chemistry, the flexibility and binding properties of pyridine and benzofuran derivatives have been utilized to form complex structures. For example, the formation of supramolecular assemblies between macrocyclic porphyrin hexamers and star-shaped porphyrin arrays showcases the versatility of these ligands in constructing elaborate molecular architectures with potential applications in molecular recognition and catalysis (Rucareanu et al., 2001).
Catalysis and Reaction Mechanisms
The catalytic properties and reaction mechanisms involving benzofuran and pyridine derivatives have been extensively studied. For instance, the development of cascade reactions for the synthesis of 2-benzofuran-2-ylacetamides demonstrates the potential of these compounds in facilitating complex organic transformations, which could be beneficial for the synthesis of pharmaceuticals and fine chemicals (Gabriele et al., 2007).
Magnetic and Optical Properties
Studies on the magnetic and optical properties of coordination complexes involving benzofuran and pyridine derivatives have revealed their potential in developing materials with novel properties. For example, guest-tuned spin crossover in flexible supramolecular assemblies templated by halides showcases how the magnetic properties of these complexes can be finely tuned, offering prospects for their application in sensors and memory devices (Darawsheh et al., 2017).
Properties
IUPAC Name |
3-pyridin-2-yl-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-9-4-5-13-10(7-9)11(8-16-13)12-3-1-2-6-14-12/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZVGHMETUCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

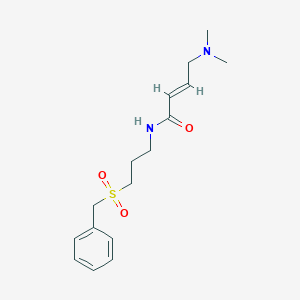

![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)

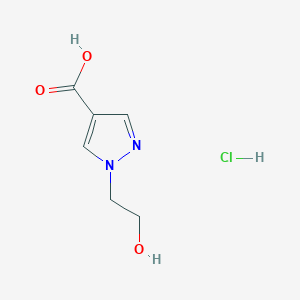
![2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983343.png)
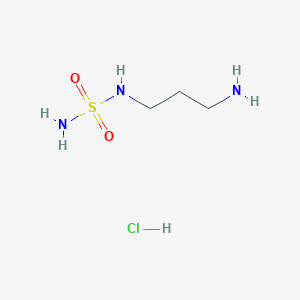
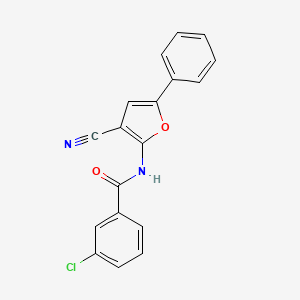
![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)
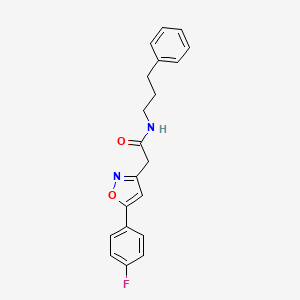
![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983350.png)
